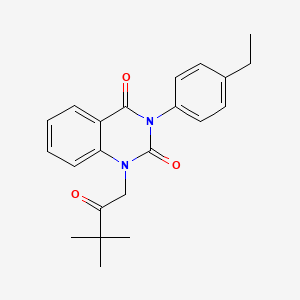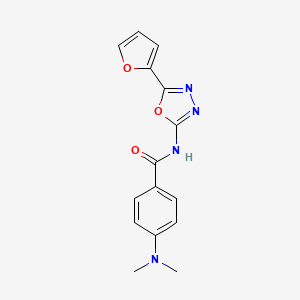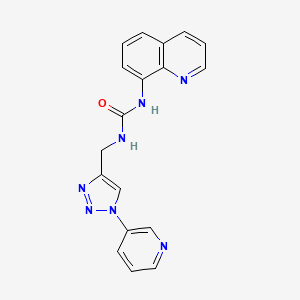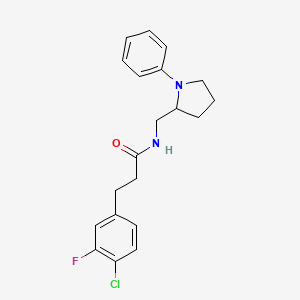![molecular formula C11H9F2NO3 B2507774 3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid CAS No. 2305308-61-4](/img/structure/B2507774.png)
3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a derivative of benzoic acid and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
DFPM exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. DFPM also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. Moreover, DFPM has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
DFPM has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DFPM has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, DFPM has been found to exhibit potent antibacterial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
DFPM has several advantages and limitations for lab experiments. One of the significant advantages is its potent therapeutic effects against cancer, inflammation, and bacterial infections. DFPM is also relatively easy to synthesize, making it readily available for scientific research studies. However, DFPM has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Moreover, further research is required to determine the optimal dosage and administration route for DFPM.
Orientations Futures
DFPM has shown promising results in scientific research studies, and several future directions can be explored for its potential therapeutic applications. One possible direction is to investigate the use of DFPM in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to explore the use of DFPM as a potential treatment for other inflammatory diseases, such as arthritis and asthma. Moreover, further research is required to determine the optimal dosage and administration route for DFPM, and to investigate its potential toxicity and side effects in vivo.
Conclusion:
In conclusion, DFPM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is synthesized through a multi-step process involving various chemical reactions and has shown promising results in the treatment of cancer, inflammation, and bacterial infections. DFPM exerts its therapeutic effects through various mechanisms of action, including the inhibition of enzymes involved in cancer cell proliferation, the inhibition of NF-κB activity, and the disruption of the bacterial cell membrane. DFPM has several advantages and limitations for lab experiments, and several future directions can be explored for its potential therapeutic applications.
Méthodes De Synthèse
DFPM is synthesized through a multi-step process involving various chemical reactions. The synthesis process starts with the reaction between 3,5-difluoro-4-nitrobenzoic acid and prop-2-enoyl chloride in the presence of a base catalyst. This reaction produces 3,5-difluoro-4-(prop-2-enoylamino)benzoic acid, which is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to produce DFPM.
Applications De Recherche Scientifique
DFPM has been extensively studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. DFPM has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, DFPM has been found to exhibit potent antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
3,5-difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-2-10(15)14-5-7-8(12)3-6(11(16)17)4-9(7)13/h2-4H,1,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDKELMVCSDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=C(C=C1F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)


![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)




![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)



